![molecular formula C8H20ClNSSn B14333742 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine CAS No. 105890-90-2](/img/structure/B14333742.png)
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine is an organotin compound that features a unique combination of tin, sulfur, and nitrogen atoms. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine typically involves the reaction of dimethyltin dichloride with a thiol-containing amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfur and tin atoms in the compound can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Complexation: The nitrogen and sulfur atoms can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-containing biological systems.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers and other materials where its unique reactivity can be advantageous.
Mecanismo De Acción
The mechanism by which 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine exerts its effects involves the interaction of its tin, sulfur, and nitrogen atoms with various molecular targets. The tin atom can form bonds with other atoms or molecules, while the sulfur and nitrogen atoms can participate in coordination chemistry. These interactions can influence the compound’s reactivity and its ability to form complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N,N-dimethylethylamine: This compound is similar in structure but lacks the tin and sulfur atoms, making it less reactive in certain types of chemical reactions.
Dimethyltin dichloride: This compound contains the tin atom but lacks the sulfur and nitrogen atoms, limiting its applications in coordination chemistry.
Uniqueness
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine is unique due to its combination of tin, sulfur, and nitrogen atoms, which gives it a distinctive reactivity profile. This makes it valuable in various fields of research and industry where such reactivity is desired.
Propiedades
Número CAS |
105890-90-2 |
|---|---|
Fórmula molecular |
C8H20ClNSSn |
Peso molecular |
316.48 g/mol |
Nombre IUPAC |
2-[chloro(dimethyl)stannyl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C6H15NS.2CH3.ClH.Sn/c1-3-7(4-2)5-6-8;;;;/h8H,3-6H2,1-2H3;2*1H3;1H;/q;;;;+2/p-2 |
Clave InChI |
RGBVXHNVPAFULM-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC)CCS[Sn](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


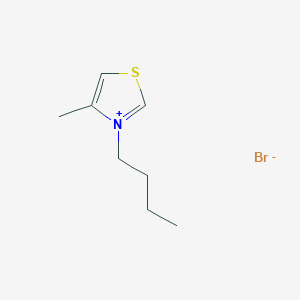
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

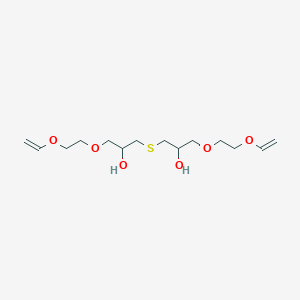
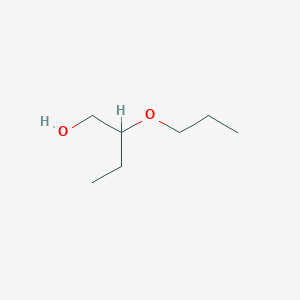
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
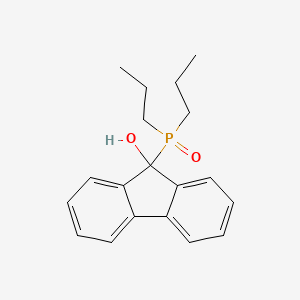
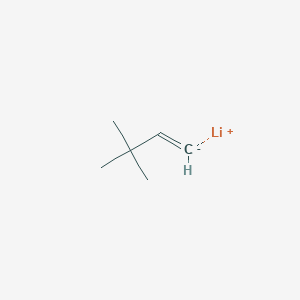
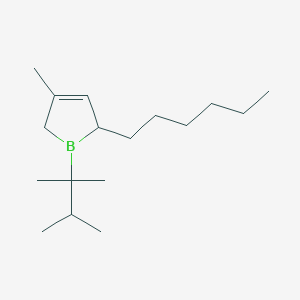
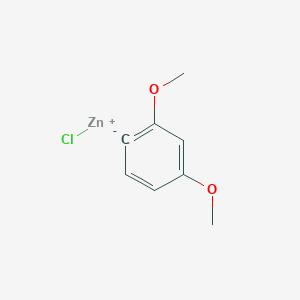
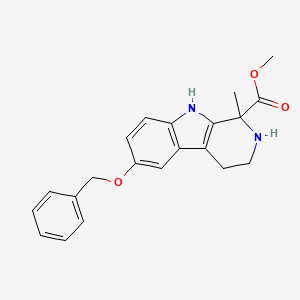
![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
